N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide
Description
Properties
CAS No. |
689769-19-5 |
|---|---|
Molecular Formula |
C26H36N4O3S |
Molecular Weight |
484.66 |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C26H36N4O3S/c31-24(27-13-12-20-7-3-1-4-8-20)9-5-2-6-14-30-25(32)22-19-21(29-15-17-33-18-16-29)10-11-23(22)28-26(30)34/h7,10-11,19H,1-6,8-9,12-18H2,(H,27,31)(H,28,34) |
InChI Key |
PJDRBOWYEIZUIL-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, structural characteristics, and potential applications.
Structural Characteristics
The compound features several notable structural elements:
- Cyclohexene Ring : This contributes to the compound's reactivity and potential interactions with biological targets.
- Morpholino Group : Enhances solubility and bioavailability, which are crucial for pharmacological efficacy.
- Quinazoline Derivative : Known for various biological activities, including antibacterial and anticancer effects.
The molecular formula of the compound is , with a molecular weight of approximately 378.5 g/mol. Its unique combination of functional groups suggests diverse mechanisms of action against various biological targets.
Anticancer Properties
Preliminary studies suggest that this compound may also exhibit anticancer activity. The presence of the morpholino group is believed to enhance its interaction with molecular targets involved in tumor growth and proliferation. The thioxo group may play a role in modulating biological pathways associated with cancer progression.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in bacterial cells.
- Apoptosis Induction in Cancer Cells : The compound may trigger programmed cell death pathways in tumor cells.
- Enzyme Inhibition : It could inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
Case Studies and Research Findings
While direct case studies on this specific compound are scarce, related quinazoline derivatives have shown promising results:
- Study on Quinazoline Derivatives : A study demonstrated that certain quinazoline derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a similar potential for this compound.
- Antibacterial Assessment : Another study highlighted the antibacterial effects of thioxo-containing quinazolines against antibiotic-resistant strains of bacteria, indicating a potential avenue for further exploration with this compound.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s morpholino group (electron-donating) contrasts with the nitro and trichloromethyl groups (electron-withdrawing) in Compounds 16, 17, and 20. This difference may alter reactivity; for example, the morpholino group could enhance nucleophilic aromatic substitution compared to nitro-substituted analogs. The thioxo group in the target compound may increase hydrogen-bonding capacity relative to the ketone or chloro groups in analogs.
Biological Activity Implications: Nitro groups in Compounds 16, 17, and 20 are associated with antimicrobial and antitumor activity but may confer toxicity risks.
Crystallographic and Conformational Insights
While structural data for the target compound is unavailable in the provided evidence, quinazolinone derivatives are often analyzed using X-ray crystallography. Programs like SHELXL (part of the SHELX suite) are widely used for refining such structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
